5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide
Description
This compound features a tetrahydroquinazolinone core substituted with a 5-formyl-2-methoxyphenylmethyl group at position 1 and a pentanamide chain linked to a furan-2-ylmethyl moiety at position 3. The quinazolinone scaffold is known for its role in kinase inhibition and anticancer activity, while the formyl group may enhance electrophilic interactions with biological targets.
Properties
IUPAC Name |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYNXOJHCUAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 505.6 g/mol. The structure features a quinazolinone core linked to various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O5 |
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide |
| InChI Key | QEJHELZKQGEERO-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The compound was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicated significant antibacterial activity, suggesting that the quinazolinone core plays a crucial role in its efficacy against these pathogens .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties by modulating the activity of key inflammatory mediators. It was shown to inhibit the nuclear factor kappa B (NF-kB) pathway, which is critical in the inflammatory response. The inhibition percentage varied among different derivatives but indicated a consistent trend towards reducing inflammation .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Binding Interactions : The quinazolinone core may interact with specific enzymes or receptors, altering their activity.
- Modulation of Signaling Pathways : By inhibiting pathways such as NF-kB, the compound may reduce the expression of pro-inflammatory cytokines.
- Structural Influence : The presence of methoxy and formyl groups may enhance binding affinity and specificity towards biological targets.
Case Studies
Several case studies have been conducted on related compounds that share structural similarities with the target molecule:
- Antibacterial Activity : A study on a series of quinazolinone derivatives revealed that modifications at specific positions significantly influenced antibacterial potency against MRSA strains .
- Inflammation Model : In an experimental model of inflammation, compounds similar to the target molecule were shown to reduce edema significantly compared to controls, indicating a robust anti-inflammatory effect .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
- Quinazolinone Derivatives: N-(Quinolin-2-yl)-5-(4-Arylpiperazin-1-yl)Pentanamides (e.g., Compounds 11a, 11c, 11d in ): These share a pentanamide backbone but replace the quinazolinone core with a quinoline ring. The piperazine substituents (e.g., 2-(trifluoromethoxy)phenyl, 3,5-dichlorophenyl) enhance binding to serotonin or dopamine receptors, unlike the formyl group in the target compound . Tetrahydroquinazolinone Analogues: describes a compound (AV6) with a biphenyl-tetrazole core instead of quinazolinone, emphasizing the role of tetrazole in improving metabolic stability and hydrogen-bonding capacity .
Substituent Analysis
Spectroscopic Data
Bioactivity and Computational Analysis
Bioactivity Profiling
- indicates that compounds with >70% structural similarity (via hierarchical clustering) share bioactivity profiles. The target compound’s formyl and furan groups may align with kinase inhibitors or epigenetic modulators .
Computational Similarity Assessment
- Tanimoto and Dice Scores (): The target compound likely shares moderate similarity (0.5–0.7) with piperazine-quinoline hybrids (e.g., 11a) due to the pentanamide backbone but diverges in core and substituent motifs .
- Molecular Networking (): MS/MS fragmentation patterns may cluster the target compound with other quinazolinones, highlighting conserved C=O and C=N fragmentation .
Pharmacokinetic and Toxicological Considerations
- Furan vs. Piperazine : The furan group may reduce CNS penetration compared to piperazine but improve oral bioavailability due to lower molecular weight .
- Formyl Group : Could increase reactivity (e.g., Schiff base formation with lysine residues), necessitating toxicity screening via in silico tools like Toxmatch () .
Preparation Methods
Niementowski Cyclization
The Niementowski reaction involves condensing anthranilic acid derivatives with amides or urea. For example, heating anthranilic acid with formamide at 120°C yields 4(3H)-quinazolinone. Adapting this method, N-acetylanthranilic acid can react with 5-formyl-2-methoxybenzylamine to introduce the 5-formyl-2-methoxyphenylmethyl group at position 1 of the quinazolinone. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes while maintaining yields >85%.
Griess Synthesis
The Griess method employs anthranilic acid and cyanogen bromide to form 2-ethoxy-4(3H)-quinazolinone, followed by hydrolysis or ammonolysis. While less common for substituted quinazolinones, this route offers a pathway to introduce amino groups at position 2, which can later be functionalized.
Functionalization of the Quinazolinone Core
After forming the quinazolinone, critical substitutions are introduced at positions 1 and 3.
Alkylation at Position 1
The 5-formyl-2-methoxyphenylmethyl group is installed via nucleophilic substitution or reductive amination:
-
Mannich Reaction : Treating 4(3H)-quinazolinone with 5-formyl-2-methoxybenzyl chloride and a base (e.g., K₂CO₃) in DMF at 130°C achieves N-alkylation. Yields range from 60–75% after purification by silica gel chromatography.
-
Reductive Amination : Condensing 4(3H)-quinazolinone with 5-formyl-2-methoxybenzaldehyde using NaBH₃CN in MeOH introduces the benzyl group. This method avoids harsh conditions but requires stoichiometric reducing agents.
Pentanamide Chain Installation at Position 3
The pentanamide side chain is appended through amide coupling:
-
Carboxylic Acid Activation : Reacting 5-aminopentanoic acid with N-[(furan-2-yl)methyl]amine using N,N’-diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) in DMF forms the pentanamide intermediate.
-
Quinazolinone Coupling : The activated pentanamide is coupled to 3-amino-1-[(5-formyl-2-methoxyphenyl)methyl]quinazolin-2,4-dione using EDC/HOBt in dichloromethane, yielding the target compound. Typical reaction conditions involve 20°C for 16 hours, with yields of 70–85% after column chromatography.
Optimization and Catalytic Strategies
Recent advances improve efficiency and sustainability:
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and coupling steps. For instance, Niementowski cyclization under microwave conditions reduces reaction times from 18 hours to 30 minutes while maintaining yields >90%.
Green Solvent Systems
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact. Trials show comparable yields (68–72%) with easier solvent recovery.
Analytical and Characterization Data
Critical spectroscopic data confirm successful synthesis:
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing the target compound:
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Niementowski + Alkylation | DMF, 130°C, 18h | 68% | Scalable, robust |
| Griess + Reductive Amination | MeOH, NaBH₃CN, 20°C | 72% | Mild conditions |
| Microwave Niementowski | MW, 150°C, 0.5h | 89% | Rapid, high yield |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinazoline-dione core followed by sequential coupling of the 5-formyl-2-methoxybenzyl and furan-methyl-pentanamide groups. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt for linking the pentanamide chain to the tetrahydroquinazolinone moiety .
- Purification challenges : Due to polar intermediates, normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or amine-functionalized silica columns are required to resolve structurally similar byproducts .
- Yield optimization : Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to minimize side reactions, such as hydrolysis of the formyl group .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : Key signals include:
- Quinazoline-dione protons: δ 7.8–8.2 ppm (aromatic H), δ 4.3–4.7 ppm (CH₂ in tetrahydroquinazolinone) .
- Furan methylene: δ 3.9–4.1 ppm (N-CH₂-furan) .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~550–600) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-formyl-2-methoxybenzyl substituent influence reactivity in downstream functionalization?
- Steric hindrance : The bulky benzyl group can slow nucleophilic attacks at the quinazoline C3 position, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) for alkylation or acylation .
- Electronic effects : The electron-withdrawing formyl group enhances electrophilicity at the quinazoline C2 and C4 positions, facilitating condensation reactions with amines or hydrazines .
- Contradictions in reactivity : Some studies report unexpected stability of the formyl group under basic conditions, conflicting with theoretical predictions .
Q. What strategies resolve discrepancies in biological activity data across assay platforms?
- Assay design :
- Use standardized cell lines (e.g., HEK293 for receptor-binding studies) to minimize variability .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives in enzyme inhibition assays .
- Data normalization : Compare IC₅₀ values against reference compounds (e.g., methotrexate for antifolate activity) to contextualize potency .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Molecular docking : Focus on the quinazoline-dione core’s affinity for ATP-binding pockets (e.g., kinase inhibitors) .
- MD simulations : Assess the flexibility of the furan-pentanamide chain in aqueous environments to optimize pharmacokinetic properties (e.g., logP) .
Methodological Considerations
Q. What protocols ensure stability during long-term storage?
- Storage conditions : Lyophilized form at −80°C under argon to prevent oxidation of the formyl group .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Q. How to design SAR studies targeting the tetrahydroquinazolinone core?
- Core modifications : Introduce halogens (e.g., Cl at C6) to enhance binding to hydrophobic enzyme pockets .
- Side-chain variations : Replace the furan-methyl group with thiophene or pyridine analogs to evaluate π-stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
